2-Amino-4-fluorobenzyl bromide, N-BOC protected
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Overview
Description
2-Amino-4-fluorobenzyl bromide, N-BOC protected is a chemical compound that is often used in organic synthesis. It is a solid, which may appear as a colorless or light yellow crystal . This compound is stable at room temperature but should be stored in a dry, cool place to prevent decomposition .
Preparation Methods
The synthesis of 2-Amino-4-fluorobenzyl bromide, N-BOC protected typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group, followed by bromination of the benzyl position. The reaction conditions often require the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the BOC protection step . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Amino-4-fluorobenzyl bromide, N-BOC protected can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions, typically using trifluoroacetic acid.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-Amino-4-fluorobenzyl azide, while deprotection would yield the free amine .
Scientific Research Applications
2-Amino-4-fluorobenzyl bromide, N-BOC protected has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-fluorobenzyl bromide, N-BOC protected involves its reactivity as a bromide and a protected amine. The bromide group can undergo nucleophilic substitution reactions, while the BOC-protected amine can be deprotected to reveal the free amine, which can then participate in further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
2-Amino-4-fluorobenzyl bromide, N-BOC protected can be compared with other similar compounds, such as:
4-Fluorobenzyl bromide: Lacks the amino and BOC groups, making it less versatile for certain applications.
2-Amino-4-fluorobenzyl chloride: Similar structure but with a chloride instead of a bromide, which may affect its reactivity and the conditions required for reactions.
2-Amino-4-fluorobenzyl azide: Formed by substitution of the bromide with azide, used in click chemistry.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C12H15BrFNO2 |
---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-[2-(bromomethyl)-5-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-6-9(14)5-4-8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
RRZMPYKXVOYLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)CBr |
Origin of Product |
United States |
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